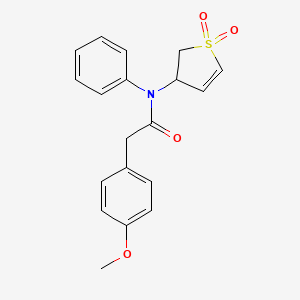

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

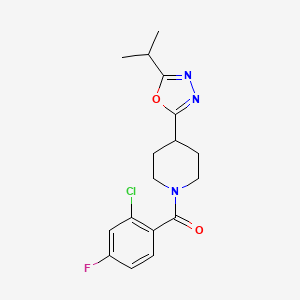

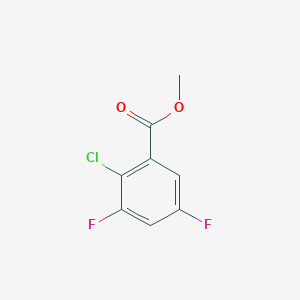

The compound “3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate” is a complex organic molecule. It contains a chromene moiety (a common structure in many bioactive compounds), a thiophene ring (a sulfur-containing aromatic ring often found in pharmaceuticals), and an ethoxyphenoxy group .

Chemical Reactions Analysis

Thiophenes are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The chromene moiety can also participate in various reactions, depending on the presence and position of substituents.Applications De Recherche Scientifique

Synthesis and Biological Applications

- Ionic Liquid-Promoted Synthesis of Novel Chromone-Pyrimidine Coupled Derivatives: A study reported the synthesis of chromone-pyrimidine derivatives with significant antibacterial and antifungal activities. The derivatives were synthesized using an environmentally friendly ionic liquid-promoted method, highlighting the potential of chromone derivatives in developing antimicrobial agents. The study also explored the compounds' mechanism of action and their ADMET properties, indicating their potential as oral drug candidates due to good oral drug-like properties. The most active compounds were found to be non-cytotoxic against the human cancer cell line HeLa, suggesting selective antimicrobial activity without harming human cells (Tiwari et al., 2018).

Photochemical and Synthetic Applications

- Photochemical Synthesis of 4H-Thieno[3,2-c]chromene and Their Optical Properties: Research into the photochemical synthesis of thieno[3,2-c]chromene derivatives has been conducted. These compounds have been studied for their optical properties, suggesting applications in materials science, such as covert marking pigments. The study emphasizes the utility of chromene derivatives in developing materials with specific photophysical characteristics (Ulyankin et al., 2021).

Antioxidant Properties

- Synthesis and Antioxidant Properties of Novel 2H-chromene-3-carboxylate and 3-acetyl-2H-chromene Derivatives: A series of chromene derivatives were synthesized and evaluated for their antioxidant activities using various radical scavenging methods. This research underscores the potential of chromene derivatives in designing antioxidant agents, contributing to the development of therapeutics against oxidative stress-related diseases (Sivaguru et al., 2016).

Electrochemical and Spectroelectrochemical Studies

- Electrochemical and Spectroelectrochemical Studies of Poly(2,5-di-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylthienyl) Derivatives: This study synthesized and analyzed the electrochemical properties of thiophene-based monomers functionalized with various chromophore groups. The findings indicate significant changes in electronic and optoelectronic behaviors due to the strong chromophore groups, showcasing the potential of chromene derivatives in electrochromic and other electronic applications (Yigit et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O6S/c1-3-26-17-7-4-5-8-18(17)29-22-14(2)27-19-13-15(10-11-16(19)21(22)24)28-23(25)20-9-6-12-30-20/h4-13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPCEMUEXOONHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B2846913.png)

![7-(3-chloro-2-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2846914.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid](/img/structure/B2846917.png)

![2-chloro-N-[2-[(2,5-diphenylpyrazol-3-yl)amino]phenyl]acetamide](/img/structure/B2846925.png)

![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2846927.png)